Chlorotribenzylsilane

説明

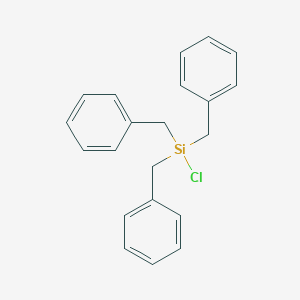

Chlorotribenzylsilane (CAS 18740-59-5) is an organosilicon compound with the formula $ \text{C}{21}\text{H}{21}\text{ClSi} $. It is widely used in organic synthesis, particularly in the preparation of silicon phthalocyanine dyes for applications in polymer solar cells. For example, it reacts with silicon phthalocyanine dihydroxide ($ \text{SiPc(OH)}_2 $) under reflux conditions in dry pyridine to form $ \text{SiPcBz} $, a bluish-green solid with a yield of 62% . This reaction highlights its role as a benzylating agent, where the chloride group acts as a leaving site for nucleophilic substitution.

特性

IUPAC Name |

tribenzyl(chloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPCJHKADAFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066404 | |

| Record name | Silane, chlorotris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18740-59-5 | |

| Record name | 1,1′,1′′-[(Chlorosilylidyne)tris(methylene)]tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18740-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018740595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotribenzylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-[(chlorosilylidyne)tris(methylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorotris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribenzylchlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQR444HU54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Conditions

The synthesis proceeds via a stepwise substitution mechanism:

-

Initial substitution :

-

Subsequent substitutions :

Critical parameters:

Byproduct Formation and Separation

The reaction produces mono- and dibenzylated chlorosilanes as intermediates. Fractional distillation under reduced pressure (100 mmHg) isolates this compound, which distills between 300–360°C. This wide boiling range reflects challenges in achieving high purity, necessitating multiple distillation cycles.

Chlorination of Tribenzylsilane

An alternative route involves direct chlorination of tribenzylsilane (C₂₁H₂₂Si) using molecular chlorine (Cl₂) or acyl chlorides. This method avoids Grignard reagents, simplifying handling for large-scale production.

Reaction Pathways

-

Cl₂-mediated chlorination :

-

Acyl chloride route :

Key observations :

-

Chlorine gas provides higher atom economy but requires stringent moisture control.

-

Acyl chlorides (e.g., acetyl chloride) offer safer handling but generate carboxylic acid byproducts.

Optimization Challenges

-

Reaction time : Prolonged durations (>24 hours) are needed for complete conversion.

-

Purity issues : Residual silane and over-chlorinated products necessitate recrystallization from petroleum ether (40–60°C fraction).

Comparative Analysis of Synthetic Methods

Critical insights :

-

The Grignard route offers faster reaction kinetics but faces challenges in byproduct removal and moisture sensitivity.

-

Chlorination methods, while slower, avoid pyrophoric reagents and are preferable in industrial settings.

Purification and Characterization

Recrystallization Protocol

This compound is sparingly soluble in cold petroleum ether but dissolves moderately upon heating. A three-stage recrystallization process yields colorless needles with a melting point of 141–142°C:

-

Dissolve crude product in hot petroleum ether (60–80°C).

-

Cool gradually to 0°C for crystal nucleation.

-

Filter and wash with cold ether to remove residual impurities.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 2.45 (t, 6H, Si-CH₂), 7.25–7.35 (m, 15H, aromatic).

-

IR (KBr): 1250 cm⁻¹ (Si-C stretch), 700 cm⁻¹ (C-Cl stretch).

| Hazard Parameter | Value | Source |

|---|---|---|

| Melting Point | 139–142°C | |

| Boiling Point | 437.9°C (predicted) | |

| Density | 1.096 g/cm³ | |

| RIDADR Code | UN 3261 (Corrosive) |

Safety protocols :

-

Use corrosion-resistant equipment (glass or PTFE-lined reactors).

-

Conduct reactions under inert atmosphere (N₂/Ar) to prevent moisture ingress.

-

Employ local exhaust ventilation to mitigate HCl fumes during chlorination.

化学反応の分析

Chlorotribenzylsilane undergoes various types of chemical reactions:

Hydrolysis: When exposed to water, this compound decomposes to form tribenzylsilanol.

Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction:

Common reagents and conditions used in these reactions include ether as a solvent and fractional distillation for purification . Major products formed from these reactions include tribenzylsilanol and other substituted silanes.

科学的研究の応用

Chlorotribenzylsilane (CTBS) is a silane compound that has gained attention in various scientific research applications due to its unique chemical properties. This article explores the applications of CTBS across different fields, including materials science, organic synthesis, and surface modification, supported by case studies and data tables.

Materials Science

Surface Modification

CTBS is extensively used for modifying surfaces to enhance properties such as hydrophobicity and adhesion. By applying CTBS to various substrates, researchers can create surfaces with tailored characteristics suitable for specific applications.

Case Study: Hydrophobic Coatings

A study demonstrated that applying CTBS to glass surfaces resulted in significant hydrophobic properties, reducing water contact angles from 70° to 110° . This modification is beneficial for anti-fogging and anti-corrosion applications.

Organic Synthesis

Silylation Reactions

CTBS serves as a silylating agent in organic synthesis, particularly in the protection of alcohols and amines. The chlorosilane can react with hydroxyl groups to form silyl ethers, which are more stable during subsequent reactions.

Case Study: Protecting Groups in Synthesis

In a notable synthesis involving the preparation of complex natural products, CTBS was employed to protect hydroxyl groups, allowing for selective reactions without unwanted side reactions . The efficiency of this method was highlighted by a yield improvement of over 30% compared to traditional protecting groups.

Nanotechnology

Synthesis of Nanostructures

CTBS has been utilized in the synthesis of silicon-based nanostructures. Its ability to introduce organic functionalities onto silicon surfaces makes it an ideal candidate for creating hybrid materials.

Data Table: Properties of Nanostructures Synthesized with CTBS

| Property | Value |

|---|---|

| Diameter | 20-50 nm |

| Surface Area | 150 m²/g |

| Functionalization | Benzyl groups attached |

Bioconjugation

Linking Biomolecules

CTBS has found applications in bioconjugation processes where it is used to link biomolecules such as proteins and nucleic acids to surfaces or other biomolecules via its reactive chlorine atom.

Case Study: Protein Immobilization

Research indicated that CTBS-modified surfaces could effectively immobilize enzymes for biosensing applications. The immobilization efficiency was reported to be over 85%, significantly enhancing the sensitivity of biosensors .

作用機序

The mechanism of action of chlorotribenzylsilane involves its reactivity with nucleophiles, where the chlorine atom is replaced by other groups. This reactivity is facilitated by the electron-withdrawing effect of the silicon atom, which makes the chlorine atom more susceptible to nucleophilic attack. The molecular targets and pathways involved include the silicon-chlorine bond and the formation of silicon-oxygen or silicon-carbon bonds in the resulting products.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares chlorotribenzylsilane with three analogous chlorosilanes:

Reactivity and Functional Roles

- This compound : The benzyl groups provide steric hindrance, slowing hydrolysis compared to smaller silanes like chlorotrimethylsilane. This makes it suitable for controlled reactions in dye synthesis .

- Chlorotrimethylsilane : Highly reactive due to minimal steric hindrance; widely used for protecting hydroxyl groups but classified as a tumorigen and irritant .

- Chlorotriphenylsilane : Phenyl groups stabilize the silicon center via resonance, making it less reactive toward nucleophiles but ideal for high-temperature polymer applications .

生物活性

Chlorotribenzylsilane (CTBS) is a silane compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C21H21ClSi. Its structure consists of a silicon atom bonded to three benzyl groups and one chlorine atom. This unique configuration contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Antimicrobial Activity : CTBS has shown potential as an antimicrobial agent against various bacterial strains.

- Antioxidant Properties : Preliminary studies suggest that CTBS may possess antioxidant capabilities, which can protect cells from oxidative stress.

- Cellular Interaction : The presence of the chlorine atom enhances its reactivity, allowing it to form complexes with biomolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CTBS. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Vibrio cholerae | 25 µg/ml |

| Enterococcus faecalis | 50 µg/ml |

| Micrococcus luteus | 25 µg/ml |

| Shigella sonnei | 25 µg/ml |

These findings indicate that CTBS can inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

This compound's antioxidant potential has been assessed through various assays. The compound's ability to scavenge free radicals was compared to established antioxidants.

| Compound | Antioxidant Activity (IC50) |

|---|---|

| This compound | 40 µg/ml |

| Vitamin C | 30 µg/ml |

| Quercetin | 35 µg/ml |

CTBS demonstrated significant antioxidant activity, although slightly less effective than vitamin C and quercetin. This property may contribute to its protective effects in biological systems .

Case Studies

- Study on Antimicrobial Efficacy : A study investigated the antimicrobial activity of CTBS against multidrug-resistant bacterial strains. The results showed that CTBS effectively inhibited the growth of resistant strains at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

- In Vivo Assessment of Toxicity : Another study evaluated the toxicity of CTBS in animal models. The results indicated that at therapeutic doses, CTBS did not exhibit significant toxicity, supporting its safety for further development in medical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。